![molecular formula C7H20O11S3 B14295550 [3-Hydroxy-2-(hydroxymethyl)propyl] methanesulfonate;methanesulfonic acid CAS No. 113967-52-5](/img/structure/B14295550.png)
[3-Hydroxy-2-(hydroxymethyl)propyl] methanesulfonate;methanesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-Hydroxy-2-(hydroxymethyl)propyl] methanesulfonate is an organic compound with the molecular formula C5H12O5S. It is a derivative of methanesulfonic acid, which is an organosulfur compound. Methanesulfonic acid is known for its strong acidity and ability to dissolve a wide range of metal salts .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-Hydroxy-2-(hydroxymethyl)propyl] methanesulfonate typically involves the reaction of methanesulfonic acid with a suitable alcohol under acidic conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the esterification process. The reaction conditions often include elevated temperatures and the removal of water to drive the reaction to completion.
Industrial Production Methods
Industrial production of methanesulfonic acid, a precursor to [3-Hydroxy-2-(hydroxymethyl)propyl] methanesulfonate, involves the oxidation of dimethylsulfide or dimethyldisulfide. The process can utilize various oxidizing agents, including oxygen, chlorine, or nitric acid, depending on the desired purity and scale of production .
Analyse Des Réactions Chimiques
Types of Reactions
[3-Hydroxy-2-(hydroxymethyl)propyl] methanesulfonate can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methanesulfonate group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce primary or secondary alcohols.
Applications De Recherche Scientifique
[3-Hydroxy-2-(hydroxymethyl)propyl] methanesulfonate has various applications in scientific research, including:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biochemical assays and as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of [3-Hydroxy-2-(hydroxymethyl)propyl] methanesulfonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The hydroxyl groups can participate in hydrogen bonding and other interactions, while the methanesulfonate group can undergo nucleophilic substitution. These properties make the compound versatile in different chemical and biological contexts.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonic acid: The parent compound, known for its strong acidity and solubility properties.
Ethyl methanesulfonate: A related ester with similar chemical properties but different reactivity due to the ethyl group.
Propanoic acid, 3-hydroxy-2-methyl-, methyl ester: Another ester with a similar structure but different functional groups.
Uniqueness
[3-Hydroxy-2-(hydroxymethyl)propyl] methanesulfonate is unique due to its combination of hydroxyl and methanesulfonate groups, which provide distinct reactivity and versatility in various applications. Its ability to participate in multiple types of chemical reactions and its potential use in diverse fields make it a valuable compound in scientific research and industry.
Propriétés
Numéro CAS |
113967-52-5 |
|---|---|
Formule moléculaire |
C7H20O11S3 |
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
[3-hydroxy-2-(hydroxymethyl)propyl] methanesulfonate;methanesulfonic acid |
InChI |
InChI=1S/C5H12O5S.2CH4O3S/c1-11(8,9)10-4-5(2-6)3-7;2*1-5(2,3)4/h5-7H,2-4H2,1H3;2*1H3,(H,2,3,4) |
Clé InChI |
BYUWAVLBDIHWJO-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)O.CS(=O)(=O)O.CS(=O)(=O)OCC(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[Bis(propan-2-yloxymethyl)carbamoyl]-1,3,3-tris(propan-2-yloxymethyl)urea](/img/structure/B14295472.png)
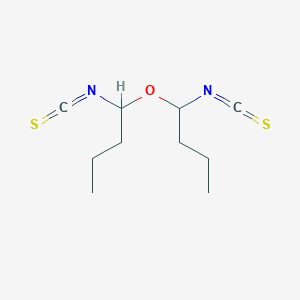
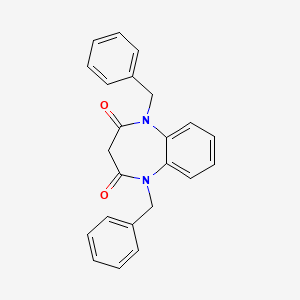
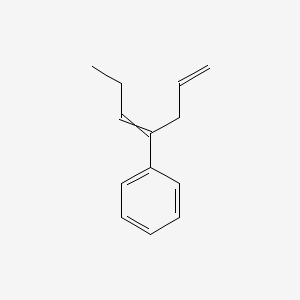
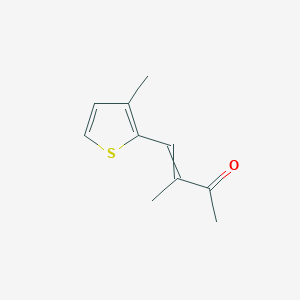
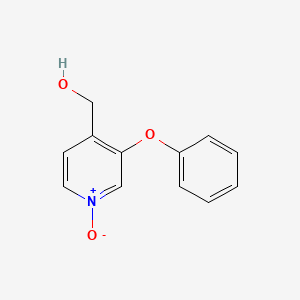
![N,N'-[Methylenebis(4-methyl-2,1-phenylene)]diacetamide](/img/structure/B14295513.png)
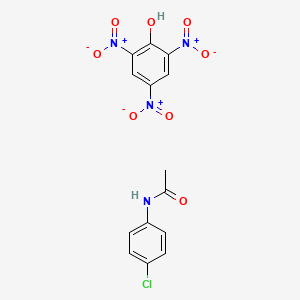
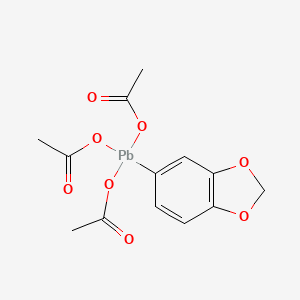

![5-Chloro-4-[(E)-(3-chlorophenyl)diazenyl]-1,3-diphenyl-1H-pyrazole](/img/structure/B14295538.png)



